(2-Methoxy-4-methylphenyl)methanamine

Description

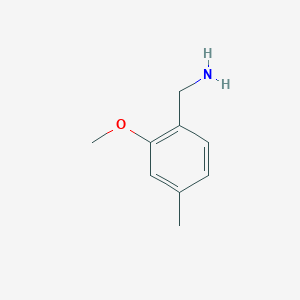

(2-Methoxy-4-methylphenyl)methanamine is a substituted phenylmethanamine derivative featuring a benzene ring with a methoxy (-OCH₃) group at the ortho (2nd) position, a methyl (-CH₃) group at the para (4th) position, and a methanamine (-CH₂NH₂) side chain. The compound’s scaffold serves as a versatile building block for optimizing receptor affinity, selectivity, and physicochemical properties .

Properties

IUPAC Name |

(2-methoxy-4-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-3-4-8(6-10)9(5-7)11-2/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXRUDOQCLDNBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101290019 | |

| Record name | 2-Methoxy-4-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851670-22-9 | |

| Record name | 2-Methoxy-4-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851670-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxy-4-methylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactions Analysis

(2-Methoxy-4-methylphenyl)methanamine: undergoes various types of chemical reactions, including:

Oxidation: Oxidation of the amine group can yield corresponding nitro compounds or amides.

Reduction: Reduction of the nitro group (if present) can produce the corresponding amine.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

Substitution: Typical reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products Formed:

Oxidation: Nitro derivatives, amides.

Reduction: Reduced amines.

Substitution: Halogenated benzene derivatives, alkylated products.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine hydrochloride exhibits significant anticancer properties. It has been studied for its potential to inhibit specific cancer cell lines by targeting key metabolic pathways. For instance, studies have shown that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Antiviral Properties

The compound has also been investigated for its antiviral activity. Preliminary studies suggest it may inhibit viral replication by interfering with viral RNA synthesis. This makes it a candidate for further research in the development of antiviral therapeutics.

Neuroprotective Effects

Recent findings highlight the neuroprotective effects of 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine hydrochloride against neurodegenerative diseases. Animal models have demonstrated that the compound can reduce oxidative stress and inflammation in neuronal tissues, suggesting potential applications in treating conditions like Alzheimer's disease.

Agricultural Applications

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to disrupt the metabolic processes of pests. Studies indicate that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects.

Herbicide Development

Research is underway to explore the use of 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine hydrochloride as a herbicide. Its mechanism of action appears to involve the inhibition of specific enzymes critical for plant growth, offering a new approach to weed management.

Biochemical Research

Enzyme Inhibition Studies

In biochemical assays, this compound has been utilized as an inhibitor for various enzymes involved in metabolic pathways. Its specificity and potency make it a valuable tool for understanding enzyme mechanisms and developing new inhibitors for therapeutic use.

Protein Interaction Studies

7-Methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine hydrochloride is being explored for its ability to modulate protein-protein interactions. This property is crucial in drug discovery as many diseases are caused by dysregulated protein interactions.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer | Induces apoptosis in cancer cells |

| Antiviral | Inhibits viral RNA synthesis | |

| Neuroprotective | Reduces oxidative stress and inflammation | |

| Agricultural Science | Pesticidal activity | Disrupts metabolic processes in pests |

| Herbicide development | Inhibits growth-related enzymes | |

| Biochemical Research | Enzyme inhibition studies | Specific inhibition of metabolic enzymes |

| Protein interaction studies | Modulates protein-protein interactions |

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that treatment with 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine hydrochloride led to a significant reduction in tumor size in xenograft models of breast cancer. The study highlighted the compound's ability to activate apoptotic pathways selectively in tumor cells while sparing normal cells.

- Neuroprotection Study : Another research effort focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results indicated improved cognitive function and reduced amyloid plaque formation upon administration of the compound compared to controls.

- Pesticidal Efficacy Trial : Field trials assessing the efficacy of 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine hydrochloride as a pesticide showed promising results against common agricultural pests with minimal impact on non-target species.

Mechanism of Action

(2-Methoxy-4-methylphenyl)methanamine: is structurally similar to other phenylmethanamines, such as 4-methoxyphenethylamine and 2-methoxy-4-methylphenol . its unique combination of functional groups and molecular structure sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Considerations

- Safety Profiles : Compounds like (2,4,6-Trimethoxyphenyl)methanamine require careful handling due to acute toxicity risks (H302, H315) .

Biological Activity

(2-Methoxy-4-methylphenyl)methanamine, also known as 2-Methoxy-4-methylbenzylamine, is an organic compound with the molecular formula C10H15NO. This secondary amine features a methoxy group and a methyl group attached to a phenyl ring, which contributes to its unique chemical properties and biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound exhibits various chemical reactivity patterns, including:

- Oxidation : Can form nitroso or nitro derivatives.

- Reduction : Converts to corresponding amine or alcohol derivatives.

- Substitution : The methoxy and methyl groups can be substituted through electrophilic aromatic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can act as a ligand that binds to receptors or enzymes, modulating their activity. Notably, it may inhibit enzymes involved in inflammatory pathways, which suggests potential anti-inflammatory effects.

Antimicrobial Properties

Research indicates that this compound has demonstrated antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting bacterial growth, showcasing potential applications in treating infections caused by resistant strains .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It appears to inhibit certain pro-inflammatory cytokines and enzymes, suggesting it could be beneficial in managing conditions characterized by inflammation, such as arthritis and other autoimmune diseases.

Cytotoxicity and Cancer Research

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For instance, it was found to induce apoptosis in HCT-116 colorectal cancer cells, demonstrating a concentration-dependent effect on cell viability and migration . The compound's interaction with tubulin was identified as a potential mechanism for its cytotoxic effects, making it a candidate for further investigation in cancer therapeutics .

Research Findings

Case Studies

- Antimicrobial Activity : A recent study assessed the efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in multi-drug resistant bacteria, suggesting its potential as an alternative therapeutic agent in infectious diseases .

- Cancer Therapeutics : In a series of experiments involving HCT-116 cells, this compound exhibited strong cytotoxicity, leading to apoptosis through the modulation of key cellular pathways. The research highlighted its potential use as a chemotherapeutic agent targeting specific cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.